2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol
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Overview
Description
2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol is an organic compound with the molecular formula C6H14O3. It is a versatile chemical used in various industrial and scientific applications due to its unique structure and properties. This compound is characterized by the presence of hydroxyl groups, which make it highly reactive and suitable for numerous chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol typically involves the reaction of isobutyraldehyde with formaldehyde in the presence of a base catalyst. The reaction proceeds through a series of steps, including aldol condensation and subsequent hydrogenation, to yield the desired product. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency and scalability of the production process. The final product is purified through distillation and crystallization techniques to achieve high purity levels suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles like halides and amines are used in the presence of catalysts such as acids or bases.
Major Products Formed
Oxidation: Formation of aldehydes and ketones.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of ethers, esters, and amines.
Scientific Research Applications
2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of biologically active molecules and as a stabilizer in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and drug delivery systems.
Industry: Applied in the production of resins, adhesives, and coatings due to its reactive hydroxyl groups.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol involves its interaction with various molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and covalent bonds with other molecules, facilitating chemical reactions and modifications. The compound’s reactivity is primarily attributed to the presence of multiple hydroxyl groups, which serve as nucleophilic sites for various reactions.
Comparison with Similar Compounds
Similar Compounds
Glycerol: Similar in structure but with three hydroxyl groups attached to a three-carbon backbone.
Trimethylolpropane: Contains three hydroxyl groups attached to a propane backbone, similar to 2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol but with different spatial arrangement.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups and its isopropyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(hydroxymethyl)-2-propan-2-ylpropane-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-6(2)7(3-8,4-9)5-10/h6,8-10H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHYEQYWOYBACO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)(CO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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